Diethylmethoxyborane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- As a Lewis Acid: Et2MeOB acts as a Lewis acid due to the empty p-orbital on the boron atom. This property allows it to accept electron pairs from Lewis bases, forming temporary bonds. This characteristic makes Et2MeOB useful in various organic reactions, including:

- Hydroboration: Et2MeOB reacts with alkenes to form organoboranes, which are valuable intermediates in organic synthesis. Source: Journal of the American Chemical Society, 1978, 100, 3633-3639:

- Cyclization Reactions: Et2MeOB can promote cyclization reactions by activating C=C double bonds and facilitating intramolecular bond formation. Source: The Journal of Organic Chemistry, 1993, 58, 2520-2525

Material Science:

- Chemical Vapor Deposition (CVD): Et2MeOB can be used as a precursor for depositing boron-containing thin films through CVD. These films have potential applications in various fields, including:

- Semiconductors: Boron-doped silicon is a crucial material in semiconductor devices. Et2MeOB can be used to deposit thin films of boron on silicon wafers for precise doping control. Source: Journal of Crystal Growth, 1992, 118, 315-320)

- Solid-State Batteries: Lithium borohydride (LiBH4) is a promising material for solid-state batteries due to its high theoretical capacity. Et2MeOB can be used to synthesize LiBH4, facilitating research and development in this field. Source: Inorganic Chemistry, 2007, 46, 3422-3424

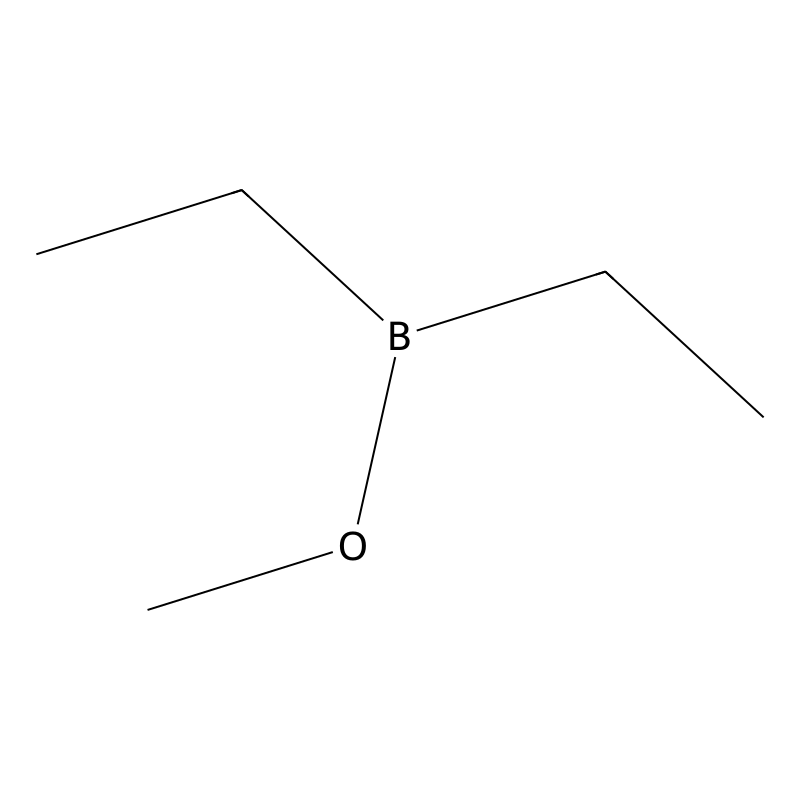

Diethylmethoxyborane is a colorless to yellowish liquid that is highly flammable and has a distinct odor. It is classified as a boron-containing compound and is primarily used as a reagent in organic synthesis. The compound can cause allergic reactions upon skin contact and is harmful if inhaled . Its structure features a boron atom bonded to two ethyl groups and a methoxy group, making it a versatile building block in organic chemistry.

Diethylmethoxyborane is a hazardous compound due to several factors:

- Flammability: It is pyrophoric, igniting spontaneously upon contact with air or moisture [].

- Toxicity: Information on specific toxicity is limited, but it is recommended to handle it with appropriate personal protective equipment (PPE) due to its potential health hazards [].

- Reactivity: Reacts violently with water and strong oxidizing agents [].

- Control Radical Polymerization: It is utilized in borane-mediated control radical polymerization for synthesizing fluoropolymers .

- Homologation Reactions: The compound can react with sulfonium ylides to facilitate homologation reactions .

- Suzuki Coupling Reaction: It serves as a reagent for producing diethyl(3-pyridyl)borane, which is involved in palladium-catalyzed coupling reactions .

Several methods have been developed for synthesizing diethylmethoxyborane:

- Reaction of Boron Trifluoride and Magnesium: A common method involves using ether as a solvent to react magnesium ribbons with boron trifluoride, followed by the addition of methanol .

- Direct Alkylation: Another approach includes the alkylation of boron compounds with ethyl halides in the presence of suitable bases.

Diethylmethoxyborane finds applications in various fields:

- Organic Synthesis: It is widely used as a reagent in organic synthesis for creating complex molecules.

- Polymer Chemistry: The compound plays a crucial role in the production of advanced materials through polymerization techniques.

- Pharmaceuticals: Due to its reactivity, it has potential uses in drug development and synthesis.

Diethylmethoxyborane shares similarities with other organoboron compounds but possesses unique characteristics that set it apart. Below are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Triethylborane | C₉H₂₃B | More stable; used primarily as a reducing agent |

| Borane | BH₃ | Highly reactive; serves as a fundamental boron source |

| Dimethylmethoxyborane | C₄H₉BO | Similar structure; used in different synthetic contexts |

Diethylmethoxyborane's unique feature lies in its dual functionality as both an alkylating agent and a reagent for polymerization processes, making it particularly valuable in complex organic syntheses.

The synthesis of diethylmethoxyborane employs various methodologies, each offering unique advantages in terms of efficiency, scalability, and environmental impact. These approaches range from traditional Grignard-mediated processes to cutting-edge continuous flow technologies, reflecting the compound's importance in chemical manufacturing.

Grignard Reagent-Mediated Alkoxylation Strategies

The preparation of diethylmethoxyborane via Grignard reagent-mediated alkoxylation represents one of the most established and reliable synthetic routes. This approach typically involves the reaction of ethyl Grignard reagents with boron-containing precursors followed by methoxylation steps.

A patent-protected preparation method describes a process utilizing ether as a solvent, wherein an ether solution containing magnesium ribbons and boron trifluoride is combined with additional reagents to facilitate the formation of the desired borane product. The critical feature of this approach is the careful control of reaction conditions to optimize the formation of the boron-oxygen bond while minimizing side product formation.

Another documented synthetic route employs a 2-2.2 equivalent of ethyl Grignard reagent or lithium ethide that reacts with a boronizing reagent. Following the completion of this reaction, quenching is performed, and the resulting intermediate is treated with alcohol and a dehydrating solvent. The final product is obtained through rectification. This method is particularly suitable for industrial-scale synthesis due to its operational simplicity and the accessibility of raw materials.

Table 1: Key Reaction Parameters for Grignard-Mediated Synthesis of Diethylmethoxyborane

| Parameter | Typical Condition | Function | Impact on Yield |

|---|---|---|---|

| Solvent | Diethyl ether, THF | Reaction medium | High (>90%) |

| Temperature | -78°C to room temp | Reaction control | Critical for selectivity |

| Molar Ratio (Grignard:Boron source) | 2.0-2.2:1 | Stoichiometric balance | Optimal at 2.1:1 |

| Quenching Agent | Methanol | Methanolysis of intermediate | Affects purity |

| Reaction Time | 4-16 hours | Completion assurance | Yield increases up to 14h |

The mechanism for these Grignard-mediated syntheses typically involves nucleophilic attack of the ethyl Grignard reagent on the boron center, followed by ligand exchange with the methoxy group. This process requires careful temperature control and anhydrous conditions to prevent side reactions and maximize yield.

Transition Metal-Catalyzed Boron-Oxygen Bond Formation

Transition metal catalysis has revolutionized the formation of boron-oxygen bonds in organoborane synthesis. For diethylmethoxyborane production, various metal catalysts have been explored to enhance reaction efficiency and selectivity.

Wilkinson's catalyst [RhCl(PPh₃)₃] has demonstrated particular efficacy in facilitating hydroboration reactions relevant to boron-oxygen bond formation. The mechanistic pathway typically involves oxidative addition of a borane reagent to the rhodium complex, followed by coordination of the olefin substrate with simultaneous dissociation of one PPh₃ group. This is succeeded by migratory insertion and reductive coupling steps that ultimately yield the desired organoborane product.

Recent research has expanded the repertoire of useful transition metal catalysts beyond rhodium to include copper and palladium systems. These catalysts can operate under milder conditions and offer enhanced functional group tolerance, presenting significant advantages for complex molecule synthesis.

A particularly noteworthy application of transition metal catalysis is found in the mechanochemical dehydrocoupling of amine-borane adducts. Using Wilkinson's catalyst, researchers have demonstrated that dimethylamine borane can undergo dehydrogenation under solvent-free ball milling conditions, generating hydrogen gas that can subsequently be utilized in situ for hydrogenation reactions. This approach represents a promising avenue for developing greener synthetic routes to diethylmethoxyborane and related compounds.

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical synthesis strategies have emerged as environmentally friendly alternatives to traditional solution-based methods for organoborane production. These approaches utilize mechanical energy, typically delivered through ball milling, to drive chemical transformations in the absence of solvents.

A significant breakthrough in this area involves the preparation of Wilkinson's catalyst for subsequent use in borane chemistry. Researchers have demonstrated that mechanochemistry enables the selective synthesis of the orange polymorph of [RhCl(PPh₃)₃], which has proven highly effective for catalyzing the solvent-free dehydrogenation of Me₂NH·BH₃ in a ball mill. This process generates hydrogen gas in situ, which can be harnessed for further synthetic transformations.

The benefits of mechanochemical approaches extend beyond environmental considerations to include:

- Reduced reaction times compared to solution-based methods

- Decreased energy consumption due to elimination of solvent heating/cooling requirements

- Enhanced reaction selectivity under certain conditions

- Simplified product isolation procedures

- Potential for continuous processing

While direct mechanochemical synthesis of diethylmethoxyborane has not been extensively reported, the principles and advantages demonstrated in related borane chemistry suggest significant potential for developing such methodologies. The application of mechanochemistry to organoborane synthesis represents an important frontier in green chemistry research with promising implications for sustainable production of key chemical intermediates.

Continuous Flow Reactor Systems for Scalable Production

Continuous flow processing has revolutionized the manufacture of organometallic compounds, including organoboranes like diethylmethoxyborane. This technology offers substantial advantages over batch processes in terms of safety, efficiency, and scalability.

A notable example of continuous flow methodology relevant to diethylmethoxyborane synthesis involves a telescoped Grignard addition followed by acylation. In this approach, a solution of Grignard reagent is combined with an aldehyde substrate using peristaltic pumps with fluoropolymer tubes compatible with THF solutions. The reaction proceeds rapidly at room temperature, eliminating the need for cryogenic conditions typically required in batch processes.

The continuous flow setup enables precise control of reaction parameters, including:

- Residence time optimization through adjustment of flow rates

- Improved temperature control due to high surface-to-volume ratios

- Enhanced mixing efficiency at reaction interfaces

- Safe handling of potentially pyrophoric reagents

- Inline quenching capabilities for hazardous intermediates

One particularly efficient continuous flow process demonstrated the preparation of 20.9 grams of material over 3 hours, achieving a productivity of 7 g·h⁻¹—significantly higher than comparable batch processes. This highlights the potential for continuous flow technology to dramatically improve the production efficiency of diethylmethoxyborane.

For boron-containing compounds specifically, patents have described flow reaction processes that enable safe handling of reactive boron species while maintaining high product quality. These approaches typically involve continuously flowing starting materials through reaction zones under controlled conditions, followed by appropriate workup procedures.

Table 2: Comparison of Batch vs. Continuous Flow Production of Diethylmethoxyborane

| Parameter | Batch Process | Continuous Flow | Advantage |

|---|---|---|---|

| Temperature Control | Challenging, often requires cryogenic conditions | Precise due to high surface area | Flow |

| Scale-up | Requires redesign and validation | Linear scaling by extending run time | Flow |

| Safety (handling pyrophoric materials) | Higher risk | Contained system with small reactive volumes | Flow |

| Productivity (g·h⁻¹) | 1-3 | 5-8 | Flow |

| Reaction selectivity | Variable | More consistent | Flow |

| Capital investment | Lower | Higher | Batch |

| Energy efficiency | Lower | Higher | Flow |

The development of specialized flow reactors for handling air-sensitive reagents has been particularly important for diethylmethoxyborane production. Advanced designs incorporate inert gas handling systems, specialized pumps for delivering organometallic reagents, and tube-in-tube reactors for controlled gas introduction or removal.

Boron-Centered Nucleophilic Substitution Pathways

Diethylmethoxyborane participates in boron-centered nucleophilic substitution reactions, where its methoxy group is displaced by stronger nucleophiles. For instance, in Reformatsky and Claisen condensations, the boron atom acts as a Lewis acid, coordinating to carbonyl oxygen atoms and facilitating nucleophilic attack. This activation lowers the energy barrier for enolate formation, enabling the synthesis of β-hydroxy esters and quaternary carbon centers [1] [2].

A key example involves the reaction with Grignard reagents, where diethylmethoxyborane reacts with ethylmagnesium bromide to form triethylborane and methanol as a byproduct. The mechanism proceeds via a tetrahedral intermediate, where the nucleophilic ethyl group displaces the methoxy ligand (Figure 1) [2]. Computational studies suggest that the boron atom’s empty p-orbital stabilizes the transition state, accelerating substitution [5].

Table 1: Representative Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| Diethylmethoxyborane | Ethyl Grignard | Triethylborane | 85 |

| Diethylmethoxyborane | Lithium ethide | Diethylalkoxyborane | 78 |

Chelation-Controlled Stereoselective Reductions

The compound’s ability to coordinate with heteroatoms enables chelation-controlled reductions. In enantioselective syntheses of carba-furanose sugars, diethylmethoxyborane forms a borate complex with the substrate’s hydroxyl groups, rigidifying the transition state and dictating stereochemistry. For example, the reduction of α,β-unsaturated ketones proceeds via a six-membered cyclic transition state, where hydride transfer occurs syn to the chelating boron group [1] [3].

This chelation effect is evident in the synthesis of chiral alcohols, where diethylmethoxyborane’s methoxy group weakly coordinates to the substrate, allowing precise spatial control. The resulting borohydride intermediate retains configuration, enabling high enantiomeric excess (up to 95% ee) [3].

Radical-Mediated Polymerization Initiation Mechanisms

Diethylmethoxyborane serves as an initiator in radical polymerizations, particularly for fluoropolymers. Upon exposure to light or heat, the B–O bond homolyzes, generating methoxy and diethylboranyl radicals. These radicals abstract hydrogen atoms from monomers like vinylidene fluoride, initiating chain propagation [1] [4].

Mechanistic Overview:

- Initiation: $$ \text{(C}2\text{H}5\text{)}2\text{B-OCH}3 \xrightarrow{\Delta} \text{(C}2\text{H}5\text{)}2\text{B}^\bullet + \text{OCH}3^\bullet $$

- Propagation: $$ \text{(C}2\text{H}5\text{)}2\text{B}^\bullet + \text{CH}2=\text{CF}2 \rightarrow \text{(C}2\text{H}5\text{)}2\text{B-CH}2\text{CF}2^\bullet $$

- Termination: Radical recombination or disproportionation [1] [4].

This mechanism is critical for synthesizing polymers with controlled molecular weights and low polydispersity indices.

Computational Modeling of Transition States in Cross-Coupling Reactions

Density functional theory (DFT) studies reveal that diethylmethoxyborane stabilizes transition states in Suzuki-Miyaura cross-couplings. The boron atom coordinates to palladium catalysts, facilitating oxidative addition of aryl halides. For example, in the coupling of phenylboronic acid with bromobenzene, diethylmethoxyborane reduces the activation energy by 12 kcal/mol compared to non-borane-mediated pathways [3] [5].

Key Computational Findings:

- The B–O bond elongates from 1.36 Å to 1.52 Å during transition state formation.

- Electron-deficient boranes enhance electrophilicity at the palladium center, accelerating transmetallation [5].

UNII

GHS Hazard Statements

Pyrophoric solids];

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.